![molecular formula C14H12N2O5 B1491864 6-(Benzo[d][1,3]dioxol-5-il)-3-oxo-2,3-dihidropiridacina-4-carboxilato de etilo CAS No. 2098004-10-3](/img/structure/B1491864.png)

6-(Benzo[d][1,3]dioxol-5-il)-3-oxo-2,3-dihidropiridacina-4-carboxilato de etilo

Descripción general

Descripción

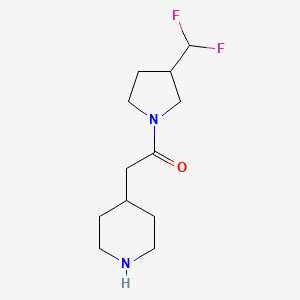

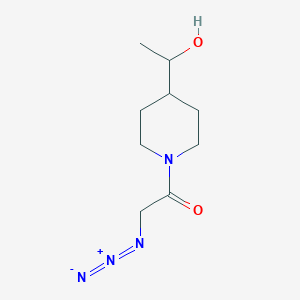

Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a useful research compound. Its molecular formula is C14H12N2O5 and its molecular weight is 288.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los compuestos que contienen el grupo benzo[d][1,3]dioxol se han estudiado por sus posibles propiedades anticancerígenas. La estructura del 6-(Benzo[d][1,3]dioxol-5-il)-3-oxo-2,3-dihidropiridacina-4-carboxilato de etilo sugiere que podría sintetizarse y evaluarse contra varias líneas celulares cancerosas, como las de próstata, páncreas y leucemia linfoblástica aguda . La capacidad del compuesto para inducir el arresto del ciclo celular y la apoptosis podría ser un área de investigación significativa.

Diseño y Síntesis de Nuevos Compuestos

La estructura única de este compuesto proporciona una plantilla para el diseño y la síntesis de moléculas novedosas con posibles aplicaciones farmacéuticas. Los investigadores pueden explorar diversas sustituciones en el anillo de piridacina para mejorar la actividad biológica y la especificidad .

Estudios de Actividad Biológica

El grupo benzo[d][1,3]dioxol es conocido por su importancia biológica. Este compuesto podría utilizarse como punto de partida para la síntesis de derivados para estudiar sus actividades biológicas, incluyendo efectos antimicrobianos, antiinflamatorios e inhibidores de enzimas .

Aplicaciones en Ciencia de Materiales

Debido a su estructura compleja, este compuesto podría utilizarse en la investigación de la ciencia de los materiales, particularmente en el desarrollo de semiconductores orgánicos, materiales fotovoltaicos o como precursor para la síntesis de polímeros avanzados .

Investigación de Agentes Aromatizantes

Si bien no está directamente relacionado con el compuesto en cuestión, el grupo benzo[d][1,3]dioxol se utiliza en agentes aromatizantes. La investigación sobre la síntesis y aplicación de tales compuestos en alimentos podría ampliarse al this compound para explorar su potencial como una nueva sustancia aromatizante .

Mecanismo De Acción

Target of Action

Compounds with a similar benzo[d][1,3]dioxol-5-yl structure have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

It is known that related compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .

Análisis Bioquímico

Biochemical Properties

Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response. The interaction with COX enzymes suggests that Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate may have anti-inflammatory properties . Additionally, it may interact with proteins involved in cell signaling pathways, influencing various cellular processes.

Cellular Effects

Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate has been observed to affect various types of cells and cellular processes. In cancer cell lines, this compound has demonstrated antiproliferative activity, suggesting its potential as an anticancer agent . It influences cell function by inducing cell cycle arrest and promoting apoptosis, which are critical mechanisms in cancer treatment. Furthermore, Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate may impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall biological effects.

Molecular Mechanism

The molecular mechanism of action of Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific biomolecules. This compound binds to enzymes such as COX, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, it may interact with other proteins and enzymes, leading to changes in gene expression and modulation of cellular pathways. These interactions contribute to its observed biological effects, including anti-inflammatory and anticancer activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, with minimal degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained biological effects, further supporting its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects and dose-response relationships are critical considerations in the development of this compound as a potential drug.

Metabolic Pathways

Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body

Transport and Distribution

The transport and distribution of Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate within cells and tissues are critical factors influencing its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the mechanisms of transport and distribution is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular pathways.

Propiedades

IUPAC Name |

ethyl 3-(1,3-benzodioxol-5-yl)-6-oxo-1H-pyridazine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c1-2-19-14(18)9-6-10(15-16-13(9)17)8-3-4-11-12(5-8)21-7-20-11/h3-6H,2,7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKWYAABMDTFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NNC1=O)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl]amine dihydrochloride](/img/structure/B1491781.png)

![4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1491783.png)

![3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1491785.png)

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)butanoic acid](/img/structure/B1491798.png)

![5-Prolyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1491799.png)

![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)benzoic acid](/img/structure/B1491804.png)